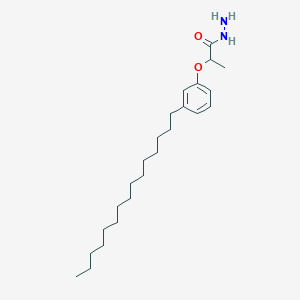
2-(3-Pentadecylphenoxy)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide is a chemical compound with the molecular formula C24H42N2O2 It is known for its unique structure, which includes a hydrazide group attached to a propanoic acid backbone, and a long alkyl chain attached to a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide typically involves the reaction of 3-pentadecylphenol with propanoic acid hydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction conditions may include:
Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Solvent: Common solvents used in the reaction include ethanol or methanol, which help dissolve the reactants and facilitate the reaction.
Catalyst: Acidic or basic catalysts may be used to accelerate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated reactors and advanced monitoring systems ensures consistent product quality and efficient production.
化学反応の分析
Types of Reactions
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups, such as amines.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The long alkyl chain and phenoxy group may also play a role in its biological activity by interacting with cell membranes and other structures.
類似化合物との比較
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide can be compared with other similar compounds, such as:
Propanoic acid hydrazide: A simpler compound with a similar hydrazide group but lacking the phenoxy and alkyl chain.
3-pentadecylphenol: A compound with a similar phenoxy and alkyl chain but lacking the hydrazide group.
Hydrazones: Compounds with a similar hydrazide group but different substituents on the phenoxy group.
The uniqueness of propanoic acid, 2-(3-pentadecylphenoxy)hydrazide lies in its combination of a hydrazide group with a long alkyl chain and phenoxy group, which imparts unique chemical and biological properties.
特性
CAS番号 |
111254-06-9 |
|---|---|
分子式 |
C24H42N2O2 |
分子量 |
390.6 g/mol |
IUPAC名 |
2-(3-pentadecylphenoxy)propanehydrazide |
InChI |
InChI=1S/C24H42N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)28-21(2)24(27)26-25/h16,18-21H,3-15,17,25H2,1-2H3,(H,26,27) |
InChIキー |
JMYGTOJHCGQUQQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)NN |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)NN |
同義語 |
2-(3-pentadecylphenoxy)propanehydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















